Predicted LogP Shift Driven by Geminal vs. Vicinal Chlorine Substitution
The target compound (CAS 59308-48-4), a geminal dichloro isomer, exhibits a computed XLogP3-AA of 2.5, which is lower than the 2.8 value for its vicinal isomer bis(2-chloro-1-methylethyl) ether (CAS 108-60-1) [1]. This -0.3 log unit difference, derived from authoritative in silico predictions, indicates the geminal isomer is less lipophilic. This can profoundly impact its partitioning behavior in liquid-liquid extraction, chromatographic retention time, and its potential for bioaccumulation or membrane permeability. For a procurement scientist, this quantifiable difference provides a basis for selecting the appropriate isomer for developing an extraction process targeting moderately polar compounds versus highly non-polar ones.
| Evidence Dimension | Lipophilicity (Predicted XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 (C6H12Cl2O, CAS 59308-48-4) |
| Comparator Or Baseline | 2.8 (C6H12Cl2O, CAS 108-60-1) |
| Quantified Difference | Δ = -0.3 log units |
| Conditions | In silico prediction by PubChem XLogP3-AA algorithm. No experimental data available for this specific isomer. |
Why This Matters
A lower LogP for the geminal isomer suggests superior water solubility and lower lipid affinity, directly impacting solvent selection for aqueous-organic extractions and predicting environmental mobility.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 132371483 (CAS 59308-48-4) and CID 7944 (CAS 108-60-1). Computed XLogP3-AA values. View Source
